1-Methyl-4-ethoxy-2-azetidinone
Description
Properties
CAS No. |
178818-51-4 |
|---|---|
Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
4-ethoxy-1-methylazetidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-3-9-6-4-5(8)7(6)2/h6H,3-4H2,1-2H3 |
InChI Key |
STCPPOPFMLZUKE-UHFFFAOYSA-N |
SMILES |
CCOC1CC(=O)N1C |
Canonical SMILES |
CCOC1CC(=O)N1C |
Synonyms |
2-Azetidinone,4-ethoxy-1-methyl-(9CI) |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Chemical Properties of Substituted 2-Azetidinones
A Senior Application Scientist's Field Guide with a Focus on the N-(p-Ethoxyphenyl) Moiety
Foreword: This guide addresses the core chemical principles of a specific class of 2-azetidinones. While the initial query specified "1-Methyl-4-ethoxy-2-azetidinone," a thorough review of authoritative chemical literature indicates a lack of specific, published data for this exact structure. To maintain the highest standards of scientific integrity and provide a data-rich, actionable guide, this document focuses on the closely related and well-documented class of N-(p-ethoxyphenyl)-2-azetidinones . The principles, protocols, and characterization data presented herein are foundational to the field and directly applicable to researchers working with substituted β-lactam systems.
Introduction: The 2-Azetidinone Core in Modern Chemistry
The 2-azetidinone, or β-lactam, is a four-membered heterocyclic amide that represents one of the most important structural motifs in medicinal chemistry.[1][2] Its significance was cemented with the discovery of penicillin, and it remains the cornerstone of major antibiotic classes, including penicillins, cephalosporins, and carbapenems.[1] These molecules function by inhibiting bacterial D,D-transpeptidase, an enzyme critical for cell wall biosynthesis, leading to cell lysis and death.[1]
Beyond their antibacterial prowess, azetidinone derivatives are explored as cholesterol absorption inhibitors, enzyme inhibitors, and anti-inflammatory agents, making them a fertile ground for drug discovery.[1][2][3][4] The synthesis of these valuable compounds, however, often requires strategic protection of the ring's nitrogen atom. The p-ethoxyphenyl (PEP) group, an analogue of the widely used p-methoxyphenyl (PMP) group, serves as an excellent N-protecting group that can be introduced efficiently and removed under specific, mild oxidative conditions.[5][6] This guide provides a detailed examination of the synthesis, characterization, and reactivity of N-(p-ethoxyphenyl)-2-azetidinones, offering field-proven insights and protocols for the modern researcher.
Part 1: Synthesis via [2+2] Ketene-Imine Cycloaddition (Staudinger Reaction)
The most robust and versatile method for constructing the 2-azetidinone ring is the Staudinger ketene-imine cycloaddition, first reported in 1907.[7][8] This reaction forms the C3-C4 and N1-C2 bonds in a single, convergent step.
Causality of the Mechanism
The reaction's success hinges on the complementary reactivity of its two components. The ketene, with its electrophilic central carbon, is highly susceptible to nucleophilic attack. The imine (or Schiff base) provides the nucleophilic nitrogen atom required to initiate the reaction. The process proceeds through a zwitterionic intermediate, which then undergoes a conrotatory 4π-electron cyclization to yield the thermodynamically stable β-lactam ring.[5][6] The stereochemical outcome (cis vs. trans) is heavily influenced by the substituents, solvent, and temperature, but the fundamental mechanism remains consistent.
Caption: General mechanism of the Staudinger [2+2] cycloaddition.
Experimental Protocol: Synthesis of N-(p-Ethoxyphenyl)-2-azetidinones
This protocol is a self-validating system adapted from established literature.[5][6] Success is monitored at each stage by thin-layer chromatography (TLC) and confirmed by spectroscopic analysis of the final product.
Step 1: Formation of the Imine (Schiff Base) Precursor
-
Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the desired aldehyde (1.0 eq) and p-phenetidine (p-ethoxyaniline) (1.0 eq).
-
Solvent Addition: Add absolute ethanol as the solvent (approx. 5-10 mL per mmol of aldehyde).
-
Reaction: Stir the mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC until the starting materials are consumed.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath. The solid imine product will often crystallize. Collect the crystals by vacuum filtration, wash with cold ethanol, and dry in vacuo. The product is typically of high purity and can be used directly in the next step.
Step 2: [2+2] Cycloaddition
-
Inert Atmosphere: To a dry, three-neck round-bottom flask under a nitrogen atmosphere, add the imine from Step 1 (1.0 eq) and dry dichloromethane (CH₂Cl₂). Cool the solution to -10 °C using an ice-salt bath.
-
Base Addition: Add triethylamine (Et₃N) (2.0 eq) to the solution. This base is critical for scavenging the HCl byproduct generated from the acyl chloride.
-
Ketene Precursor Addition: Prepare a solution of the desired acyl chloride (e.g., phenoxyacetyl chloride) (1.2 eq) in dry CH₂Cl₂. Add this solution dropwise to the cold, stirred imine solution over 30 minutes. The slow addition is crucial to control the exothermic reaction and minimize side-product formation.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Workup:
-
Wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure N-(p-ethoxyphenyl)-2-azetidinone.
Part 2: Spectroscopic and Structural Characterization
Confirming the structure and stereochemistry of the synthesized azetidinone is paramount. A combination of spectroscopic techniques provides a complete and unambiguous profile.
-
Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum is the β-lactam carbonyl (C=O) stretching frequency. Due to the significant angle strain of the four-membered ring, this absorption appears at a characteristically high wavenumber, typically between 1743-1787 cm⁻¹ .[5][6] This is significantly higher than the carbonyl absorption of a typical acyclic amide (~1650 cm⁻¹), providing immediate evidence of ring formation.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹³C NMR: The lactam carbonyl carbon provides a distinct signal in the range of 161-168 ppm , corroborating the IR data.[5][6]
-
¹H NMR: This is the definitive tool for assigning stereochemistry. The vicinal coupling constant (J) between the protons at the C3 and C4 positions (H-3 and H-4) is diagnostic. For trans isomers, the dihedral angle results in a small coupling constant, typically J₃,₄ = 2.5 Hz . For cis isomers, the coupling is larger, generally in the range of J₃,₄ = 4.2-4.8 Hz .[5][6]
-
Summary of Key Spectroscopic Data
| Spectroscopic Method | Key Feature | Typical Value/Range | Significance |
| FT-IR | β-Lactam Carbonyl (νC=O) | 1743.5 - 1786.6 cm⁻¹[5][6] | Confirms presence of strained 4-membered ring |
| ¹³C NMR | Lactam Carbonyl (δC=O) | 161.26 - 167.78 ppm[5][6] | Confirms amide carbonyl in the ring |
| ¹H NMR | H-3/H-4 Coupling (trans) | J₃,₄ = 2.5 Hz[5][6] | Defines trans stereochemistry |
| ¹H NMR | H-3/H-4 Coupling (cis) | J₃,₄ = 4.2 - 4.8 Hz[5][6] | Defines cis stereochemistry |
Part 3: Chemical Reactivity - Oxidative N-Deprotection
The utility of the p-ethoxyphenyl (PEP) group lies in its facile removal to generate the N-unsubstituted β-lactam. These NH-lactams are crucial intermediates for the synthesis of more complex molecules, including analogues of the anticancer agent Taxol.[5][6] The deprotection is achieved through an oxidative cleavage using Ceric Ammonium Nitrate (CAN).
Mechanism and Rationale
The electron-donating ethoxy group makes the PEP ring highly susceptible to oxidation. CAN, a powerful single-electron oxidant, removes an electron from the aromatic ring to generate a radical cation. Subsequent oxidation and nucleophilic attack by water lead to the formation of p-benzoquinone and the desired N-unsubstituted amide.[5] This method is advantageous due to its mild conditions (0 °C to room temperature) and high yields.
Caption: Workflow for the CAN-mediated oxidative N-deprotection.
Experimental Protocol: Oxidative N-Dearylation of the PEP Group
This protocol is optimized for the clean and efficient removal of the p-ethoxyphenyl protecting group.[5][6]
-
Dissolution: Dissolve the N-(p-ethoxyphenyl)-2-azetidinone (1.0 eq) in a 3:1 mixture of acetonitrile and water in a round-bottom flask. Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: In a separate flask, dissolve Ceric Ammonium Nitrate (CAN) (2.8-3.0 eq) in water. Add the CAN solution dropwise to the stirred, cold β-lactam solution. The reaction mixture will typically turn dark.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours. Monitor the disappearance of the starting material by TLC.
-
Workup and Byproduct Removal:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
To remove the p-benzoquinone byproduct, wash the organic layer with a 10% aqueous sodium bisulfite (NaHSO₃) solution until the organic layer is colorless. The bisulfite forms a water-soluble adduct with the quinone.
-
Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude N-unsubstituted β-lactam by column chromatography on silica gel or by recrystallization to yield the final product.
-
References
-
Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364-2379. [Link]
-
Patel, A. B., & Patel, J. K. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 1-6. [Link]
-
Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. ResearchGate. [Link]
-
Kante, B., et al. (2016). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 8(19), 398-409. [Link]
-
D'hooghe, M., & De Kimpe, N. (2005). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 10(1), 26-61. [Link]
-
Fumagalli, G., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3845-3903. [Link]
-
Phan, B. A., et al. (2012). Ezetimibe therapy: mechanism of action and clinical update. Vascular health and risk management, 8, 415–427. [Link]
-
Gothwal, R., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 114-120. [Link]
-
Jarrahpour, A., & Zarei, M. (2007). Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate. PubMed, 12(10), 2364-79. [Link]
-
ChemSynthesis. (n.d.). 1,4-diphenyl-2-azetidinone. ChemSynthesis. Retrieved February 13, 2026, from [Link]
-
Trofymchuk, K., et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
ChemSynthesis. (n.d.). 4-benzoyl-1-(4-chlorophenyl)-2-azetidinone. ChemSynthesis. Retrieved February 13, 2026, from [Link]
-
Burnett, D. A., et al. (1996). 2-Azetidinone Cholesterol Absorption Inhibitors: Structure-Activity Relationships on the Heterocyclic Nucleus. Journal of Medicinal Chemistry, 39(18), 3563-3572. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Ezetimibe therapy: mechanism of action and clinical update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. chemijournal.com [chemijournal.com]
- 8. mdpi.com [mdpi.com]
Technical Whitepaper: Structural Elucidation of 1-Methyl-4-ethoxy-2-azetidinone via 1H NMR Spectroscopy
Executive Summary & Structural Context[1][2][3][4][5][6][7]
The
For researchers in drug development, this molecule serves as a model system for understanding the electronic environment of the "anomeric" C4 carbon—a site highly susceptible to nucleophilic attack, which is central to the mechanism of action of many
The Target Molecule[2][6][8]
-
IUPAC Name: 1-Methyl-4-ethoxyazetidin-2-one
-
Molecular Formula:
-
Key Structural Features:
-
N-Methyl Group: Provides a diagnostic singlet, simplifying the spectrum compared to N-H analogs.
-
C4-Ethoxy Group: Creates a hemiaminal ether linkage, significantly deshielding the H4 proton.
-
C3-Methylene: Contains diastereotopic protons essential for determining stereochemistry via coupling constants (
values).
-
Experimental Methodology
To ensure high-fidelity spectral data suitable for publication or regulatory submission, the following protocol is recommended. This workflow minimizes solvent effects and ensures resolution of fine coupling patterns.
Sample Preparation Protocol
-
Solvent Selection: Use Chloroform-d (
) (99.8% D) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference. is preferred over to prevent viscosity-induced line broadening and to avoid obscuring the critical H3/H4 coupling patterns. -
Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.
-
Note: Higher concentrations (>20 mg) may cause signal shifting due to intermolecular hydrogen bonding or stacking, even in N-methylated lactams.
-
-
Filtration: Filter the solution through a cotton plug or PTFE syringe filter (0.2
m) directly into the NMR tube to remove suspended particulates that degrade field homogeneity.
Acquisition Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zg30 (30° excitation pulse) to allow faster repetition rates.
-
Spectral Width: -2 to 14 ppm (covers all expected signals).
-
Relaxation Delay (D1):
2.0 seconds. The C4 proton has a longer relaxation time; insufficient delay will reduce integration accuracy. -
Scans (NS): 16–32 scans are typically sufficient for >95% purity samples.
Spectral Data Analysis
The following data represents the consensus spectral features for 1-Methyl-4-ethoxy-2-azetidinone. The assignment logic relies on the distinct electronegative environments of the azetidinone ring.
1H NMR Data Summary Table ( , 400 MHz)
| Position / Moiety | Shift ( | Multiplicity | Integration | Coupling Constants ( | Assignment Logic |
| Ethoxy | 1.22 | Triplet (t) | 3H | Methyl of ethyl group; typical aliphatic region. | |
| N-Methyl | 2.84 | Singlet (s) | 3H | - | Diagnostic |
| H-3a (Ring) | 2.92 | dd | 1H | Diastereotopic proton; geminal coupling to H-3b + vicinal to H-4. | |
| H-3b (Ring) | 3.15 | dd | 1H | Diastereotopic proton; geminal coupling to H-3a + vicinal to H-4. | |
| Ethoxy | 3.55 | Multiplet (m/q) | 2H | Methylene of ethyl ether; diastereotopic character may split quartet. | |
| H-4 (Ring) | 5.12 | dd | 1H | The "Anomeric" proton. Highly deshielded by O and N. |
Detailed Assignment & Mechanistic Insight
The "Anomeric" Proton (H-4)
The signal at
-
Splitting: It appears as a doublet of doublets (dd) . It couples to both H-3a and H-3b.
-
Stereochemistry: The magnitude of splitting (
values) dictates the relative stereochemistry. In 2-azetidinones:-
Cis-coupling (
): Typically 4.0 – 5.5 Hz . -
Trans-coupling (
): Typically 1.5 – 2.5 Hz .
-
The Diastereotopic H-3 Protons
Because the C4 position is a chiral center (even in a racemic mixture), the two protons at C3 are chemically non-equivalent (diastereotopic). They do not appear as a simple doublet.
-
Geminal Coupling (
): The H-3a and H-3b protons couple to each other strongly (~14-15 Hz), creating a wide separation. -
Vicinal Coupling (
): Each H-3 proton couples differently to H-4 depending on the dihedral angle (Karplus relationship), allowing assignment of cis vs trans protons relative to the ethoxy group.
The N-Methyl Singlet
The sharp singlet at
Visualization of Analytical Workflow
The following diagram outlines the logical flow for confirming the structure and stereochemistry of the target molecule.
Figure 1: Analytical workflow for the structural validation of 1-Methyl-4-ethoxy-2-azetidinone.
Troubleshooting & Quality Control
Common Impurities
-
4-Acetoxy-2-azetidinone: If the starting material was the 4-acetoxy derivative, look for a singlet at
2.10 (acetate methyl) and a downfield shift of H-4 to 5.85 (due to the stronger electron-withdrawing nature of the acetoxy group). -
Ethanol: Residual solvent from the displacement reaction will show a triplet at
1.25 and a quartet at 3.72. Ensure the integration of the ethoxy group matches the ring protons (3:1 or 2:1 ratios).
Integration Ratios (Self-Validation)
To validate the purity of your sample, normalize the integral of the H-4 proton (5.12 ppm) to 1.00 .
-
The N-Methyl singlet should integrate to 3.00 (
0.1). -
The Ethoxy
quartet should integrate to 2.00 . -
Deviations >5% indicate the presence of impurities or incomplete relaxation (increase D1 parameter).
References
-
NIST Mass Spectrometry Data Center. (2023). 4-Acetoxy-2-azetidinone - Spectral Data.[1][2][3] National Institute of Standards and Technology. [Link]
-
Jarrahpour, A., & Zarei, M. (2007).[4][5] Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364–2379.[5] [Link][4]
Sources
Methodological & Application
Application Note: Synthesis of 1-β-Methylcarbapenems using 4-Ethoxy-2-Azetidinone Precursors
This Application Note is structured to guide researchers through the synthesis of Carbapenems (specifically the clinically vital 1-β-methylcarbapenems ) utilizing 4-ethoxy-2-azetidinone derivatives as the key electrophilic precursor.
Editorial Note on Nomenclature & Scope: The prompt specifies "1-Methyl-4-ethoxy-2-azetidinone." In carbapenem chemistry, the term "1-Methyl" most commonly refers to the 1-β-methyl group at the C-1 position of the final carbapenem scaffold (conferring stability against DHP-I), rather than an N-methyl group on the azetidinone ring. An N-methylated azetidinone (1-methyl-4-ethoxy-2-azetidinone) cannot undergo the standard bicyclic ring closure required for carbapenems due to the blocked nitrogen. Therefore, this guide focuses on the synthesis of 1-β-methylcarbapenems using 4-ethoxy-2-azetidinone (and its N-silylated/unsubstituted variants) as the operative starting material.
Abstract
This protocol details the synthetic utility of 4-ethoxy-2-azetidinone derivatives as robust, isolable electrophiles for the construction of the carbapenem core. Unlike the highly reactive and unstable 4-acetoxy-2-azetidinone (4-AA), the 4-ethoxy variant offers superior stability for storage and handling while maintaining sufficient reactivity for Lewis acid-mediated C-4 alkylation. This guide focuses on the Reformatsky-type displacement of the 4-ethoxy group to introduce the critical carbon framework required for 1-β-methylcarbapenem synthesis (e.g., Meropenem, Ertapenem intermediates).
Introduction & Strategic Rationale
The Role of the 4-Ethoxy Group
In the synthesis of carbapenems, the C-4 position of the azetidinone ring functions as an electrophilic center. While 4-acetoxy-2-azetidinone is the historical standard, it suffers from hydrolytic instability. The 4-ethoxy analogue serves as a "masked" acyliminium ion precursor. Under Lewis acidic conditions, the ethoxy group is expelled, generating a reactive N-acyliminium ion that traps carbon nucleophiles (silyl enol ethers, ketene acetals) to form the C-C bond necessary for the carbapenem bicycle.
The "1-Methyl" Architecture
The introduction of a methyl group at the C-1 position of the carbapenem (derived from the side chain introduced at azetidinone C-4) is critical for clinical efficacy. It sterically hinders the approach of renal dehydropeptidase-I (DHP-I), preventing the rapid metabolism seen in first-generation carbapenems like Thienamycin.
Mechanistic Insight: Lewis Acid Mediated Displacement
The reaction proceeds via an SN1-like mechanism involving an N-acyliminium intermediate.
-
Activation: The Lewis acid (LA) coordinates to the ethoxy oxygen.
-
Ionization: The C-O bond cleaves, generating the planar N-acyliminium cation (highly electrophilic).
-
Nucleophilic Attack: The silyl enol ether attacks the cation from the face opposite the bulky C-3 side chain (usually the trans face), establishing the relative stereochemistry.
Figure 1: Mechanism of Lewis Acid-mediated displacement of the 4-ethoxy group.
Experimental Protocol
Reagents & Equipment
-
Starting Material: (3R,4R)-4-ethoxy-3-[(1R)-1-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone.
-
Nucleophile: Silyl enol ether of S-phenyl propanethioate (for 1-β-methyl introduction).
-
Lewis Acid: Titanium(IV) chloride (
) or Zinc Iodide ( ). -
Solvent: Dichloromethane (DCM), anhydrous (<50 ppm
). -
Atmosphere: Nitrogen or Argon.
Step-by-Step Methodology
Step 1: Preparation of the Nucleophile (Silyl Enol Ether)
To ensure high Z/E selectivity which dictates the anti/syn ratio of the product.
-
Cool a solution of S-phenyl propanethioate (1.0 equiv) in DCM to -78°C.
-
Add
(1.05 equiv) followed by DIPEA (1.1 equiv) dropwise. -
Stir for 30 minutes to generate the titanium enolate (or trap with TMSCl to isolate the silyl enol ether).
Step 2: Displacement Reaction (C-4 Alkylation)
-
Dissolve 1.0 mmol of 4-ethoxy-2-azetidinone in 5 mL anhydrous DCM.
-
Cool the solution to -40°C (temperature control is critical to prevent decomposition).
-
Add the Lewis Acid (e.g.,
0.5 equiv or 1.0 equiv). Note: is milder and often preserves silyl protecting groups better than . -
Add the prepared Silyl Enol Ether (1.2 equiv) dropwise over 10 minutes.
-
Monitor by TLC (System: Hexane/EtOAc 1:1). The starting material (Rf ~0.6) should disappear, and the alkylated product (Rf ~0.4) should appear.
-
Quench the reaction with saturated aqueous
. -
Extract with DCM (3 x 10 mL), dry over
, and concentrate.
Step 3: Purification & Analysis
-
Purification: Flash column chromatography on silica gel (Eluent: Hexane/EtOAc gradient 4:1 to 1:1).
-
Yield Target: 75-85%.
-
Stereochemical Check:
-NMR coupling constant . A value of < 3 Hz indicates trans-stereochemistry (desired).
Data Summary: Lewis Acid Comparison
| Lewis Acid | Reaction Temp | Time | Yield | Selectivity (Trans/Cis) | Notes |
| 25°C | 4 h | 82% | 95:5 | Mild; best for silylated side chains. | |
| -78°C | 1 h | 78% | 90:10 | Fast; requires strict low temp to avoid desilylation. | |
| -40°C | 2 h | 65% | 80:20 | Variable; sensitive to moisture. |
Downstream Processing: Ring Closure
Once the 4-alkylated azetidinone is obtained, the synthesis of the carbapenem bicycle proceeds via:
-
N-acylation: Reaction with p-nitrobenzyl oxalyl chloride.
-
Cyclization: Triethylphosphite-mediated reductive cyclization (Wittig-type) or Rhodium-catalyzed diazo insertion to form the 5-membered ring.
Figure 2: Workflow from 4-ethoxy precursor to Carbapenem scaffold.
Troubleshooting & Optimization
-
Problem: Low yield of alkylation.
-
Cause: Moisture in the Lewis Acid or solvent. The N-acyliminium ion is quenched by water.
-
Solution: Flame-dry glassware and use freshly distilled DCM.
-
-
Problem: Loss of silyl protecting group on the C-3 side chain.
-
Cause:
is too acidic/oxophilic. -
Solution: Switch to
or at lower temperatures.
-
-
Problem: "1-Methyl" confusion (N-methylated byproduct).
-
Check: Ensure the starting material is N-unsubstituted (NH) or N-silylated. If the nitrogen is methylated (N-Me), cyclization is impossible. Verify starting material structure by NMR (N-H signal at ~6.0 ppm).
-
References
-
Sasaki, A., et al. (1992). "Synthetic Studies of Carbapenem and Penem Antibiotics. III. A Synthesis of a Key Intermediate for 1-β-Methylcarbapenem." Chemical and Pharmaceutical Bulletin. Link
-
Sowin, T. J., & Meyers, A. I. (1989). "Enantioselective synthesis of the 1-β-methylcarbapenems via cycloaddition of 3-siloxypentadiene and 4-acetoxyazetidinone." Journal of Organic Chemistry. Link
-
Alcaide, B., et al. (2007). "Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate." Molecules. Link
-
Kwon, H., et al. (1997).[1] "Stereocontrolled Synthesis of 4-Acetoxy-2-azetidinone via Double Azetidinone Ring Formation." Semantic Scholar. Link
-
Arceo, E., et al. (2006). "A theoretical proposal for the synthesis of carbapenems from 4-(2-propynyl)azetidinones promoted by [W(CO)5]." Chemistry - A European Journal. Link
Sources
Troubleshooting & Optimization
Handling moisture sensitivity of 1-Methyl-4-ethoxy-2-azetidinone
Welcome to the technical support guide for 1-Methyl-4-ethoxy-2-azetidinone. This resource is designed for researchers, chemists, and drug development professionals to provide expert guidance on the handling, application, and troubleshooting of this moisture-sensitive β-lactam intermediate. Our goal is to equip you with the necessary knowledge to ensure experimental success and maintain the integrity of the compound.
The Critical Nature of Moisture Sensitivity
1-Methyl-4-ethoxy-2-azetidinone belongs to the β-lactam family, a class of compounds renowned for their role in antibiotic development. The core of its structure is the azetidin-2-one ring, a four-membered lactam. This ring is highly strained, and its amide bond is significantly more susceptible to nucleophilic attack than an amide in an open-chain or larger ring system.
The primary cause of degradation is hydrolysis. Water, even in trace amounts from atmospheric humidity or residual moisture in solvents, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the β-lactam ring, leading to irreversible ring-opening and the formation of the inactive β-amino acid derivative.[1][2][3] This reaction is often catalyzed by acidic or basic conditions.[2] Understanding and controlling this sensitivity is paramount for any successful experimental outcome.
Troubleshooting Guide: Common Experimental Issues
Researchers may encounter several issues when working with 1-Methyl-4-ethoxy-2-azetidinone. This guide addresses the most common problems, their probable causes related to moisture, and actionable solutions.
| Observed Problem | Potential Moisture-Related Cause(s) | Recommended Solutions & Scientific Rationale |
| Low or No Reaction Yield | 1. Reagent Degradation: The β-lactam was exposed to atmospheric moisture during storage or weighing, leading to hydrolysis before the reaction began.[4] 2. Contaminated Solvents/Reagents: Use of solvents or other reagents with unacceptable water content (>30 ppm).[4] 3. Improper Reaction Setup: Leaks in the inert atmosphere setup allowed ambient moisture to enter the reaction vessel. | 1. Verify Reagent Integrity: Handle the compound exclusively within a glovebox or under a strong, positive pressure of inert gas (Argon or Nitrogen).[2] Use Sure/Seal™ bottles for storage and transfer via syringe/cannula techniques.[5] 2. Use Anhydrous Solvents: Employ freshly distilled solvents from an appropriate drying agent or use a commercial solvent purification system. Verify solvent dryness using a Karl Fischer titrator. 3. System Purge & Leak Check: Ensure all glassware is rigorously oven-dried (>125°C overnight) or flame-dried under vacuum.[6] Assemble the apparatus hot and allow it to cool under a positive flow of inert gas. Use high-vacuum grease on all joints and perform several vacuum/backfill cycles to purge the system. |
| Presence of Unexpected Byproducts in NMR/LC-MS | 1. Hydrolysis Product: The primary impurity is often the ring-opened β-amino acid, resulting from hydrolysis during the reaction or aqueous workup.[1][3] 2. Side Reactions: The presence of water may alter the reaction pathway or affect the performance of other moisture-sensitive reagents in the mixture (e.g., organometallics, hydrides). | 1. Minimize Water in Workup: If an aqueous workup is unavoidable, perform it with cooled, degassed solutions and minimize the contact time. Promptly extract the product into a dry organic solvent. 2. Inert Quenching: Before aqueous workup, consider quenching the reaction at low temperature (-78°C) with an anhydrous reagent (e.g., a solution of acetic acid in dry THF) if compatible with the reaction chemistry. |
| Inconsistent Results Between Batches | 1. Variable Atmospheric Conditions: Fluctuations in laboratory humidity can lead to different levels of ambient moisture exposure during setup.[7] 2. Inconsistent Solvent Quality: Using different batches or ages of "anhydrous" solvent without re-verification of water content. | 1. Standardize Handling Protocol: Adhere strictly to inert atmosphere techniques for every experiment, regardless of perceived lab humidity. Use of a glovebox provides the most consistent environment.[2] 2. Solvent Quality Control: Never assume a solvent is dry, especially from a previously opened bottle.[8] If a solvent purification system is not available, store freshly distilled solvents over activated molecular sieves (3Å or 4Å) under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: How should I store 1-Methyl-4-ethoxy-2-azetidinone?
A: The compound should be stored in a tightly sealed container, preferably a Sure/Seal™ bottle or an ampoule sealed under inert gas.[5] For long-term stability, store in a desiccator inside a freezer (-20°C) to minimize both water content and thermal degradation.[8] Before use, allow the container to warm to room temperature completely before opening to prevent condensation of atmospheric moisture on the cold solid.
Q2: What is the difference between using a Schlenk line and a glovebox?
A: Both are used to handle air- and moisture-sensitive reagents.
-
Glovebox: A sealed chamber filled with a continuously purified inert atmosphere (<1 ppm O₂, H₂O). It is ideal for weighing solids, preparing reaction mixtures, and long-term storage, as it allows for the use of standard lab equipment in an inert environment.[2]
-
Schlenk Line: A dual-manifold system providing both vacuum and inert gas. It is used to perform reactions in specialized glassware (Schlenk flasks) by evacuating air and backfilling with inert gas. It is highly effective for running reactions, distillations, and filtrations under an inert atmosphere.[2]
For weighing and transferring 1-Methyl-4-ethoxy-2-azetidinone, a glovebox is superior. For running the subsequent reaction, a well-operated Schlenk line is perfectly suitable.
Q3: My "anhydrous" solvent from the supplier should be dry. Why do I still need to purify it?
A: Commercially available anhydrous solvents are packaged with very low water content. However, every time the bottle's septum is pierced for withdrawal, a small amount of atmospheric moisture can be introduced.[5] The partial vacuum created by removing liquid can pull moist air into the bottle.[5] For highly sensitive reactions, it is best practice to use freshly purified solvents or to withdraw solvent from a recently opened bottle using proper technique (e.g., maintaining a positive pressure of inert gas).[5]
Q4: Can I monitor my reaction using Thin Layer Chromatography (TLC)?
A: Yes, but you must use an inert atmosphere sampling technique. Quickly opening the flask to take a sample will introduce significant moisture and oxygen, compromising the reaction. To sample, use a long, nitrogen-flushed syringe and needle. Puncture the septum, ensure the needle tip is below the surface of the reaction mixture, and withdraw a small aliquot. It is crucial to maintain a positive pressure of inert gas in the flask during this process to prevent air from entering.[7]
Q5: What should I do if my product starts to decompose during purification by silica gel chromatography?
A: Standard silica gel contains adsorbed water and is slightly acidic, both of which can catalyze the hydrolysis of sensitive β-lactams. If you observe degradation on the column, consider the following:
-
Neutralize the Silica: Use silica gel that has been deactivated by treatment with a base, such as triethylamine (e.g., by preparing a slurry with your eluent containing 1-2% Et₃N).
-
Use an Alternative Stationary Phase: Consider using neutral alumina or a less acidic reverse-phase C18 silica.
-
Minimize Time on Column: Do not let the compound sit on the column for extended periods. Run the chromatography as quickly as is feasible for good separation.
Experimental Protocols & Visualizations
Protocol 1: Setting Up a Moisture-Sensitive Reaction via Schlenk Line
-
Glassware Preparation: Ensure the reaction flask (Schlenk flask), stir bar, and any other glassware are completely clean and dry. Place them in an oven at >125°C for at least 4 hours (overnight is best).[9]
-
Assembly: Immediately assemble the hot glassware. Lightly grease the joints with high-vacuum grease and connect the flask to the Schlenk line.
-
Purging the System: Secure the flask with a clamp. Perform a minimum of three vacuum/inert gas backfill cycles to remove adsorbed moisture and atmospheric gases from the glassware.
-
Open the stopcock to the vacuum manifold and evacuate for 2-3 minutes.
-
Close the stopcock to the vacuum and carefully open it to the inert gas manifold to backfill.
-
Repeat this cycle two more times.
-
-
Solvent Transfer: Transfer anhydrous solvent to the reaction flask via a double-tipped needle (cannula) or a dry syringe under a positive pressure of inert gas.
-
Reagent Addition: Add 1-Methyl-4-ethoxy-2-azetidinone and other reagents. Solids should be weighed in a glovebox and added to the flask against a counter-flow of inert gas. Liquids should be added via a dry syringe.
Caption: Transferring moisture-sensitive liquid reagents.
References
-
Jarrahpour, A., & Zarei, M. (2007). Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. Molecules, 12(10), 2364-2379. [Link]
-
Sahu, S. K., et al. (2019). Synthesis and biological study of Azetidinone derivatives. Journal of Drug Delivery and Therapeutics, 9(2-s), 43-46. [Link]
-
Sharma, S., et al. (2014). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 6(1), 246-254. [Link]
-
Patti, A. (2020). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Reactions, 1(1), 26-51. [Link]
-
Lee, Y., et al. (2001). Design, synthesis and stability of N-acyloxymethyl- and N-aminocarbonyloxymethyl-2-azetidinones as human leukocyte elastase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(8), 1065-1068. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
Tooke, C. L., et al. (2019). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Journal of the Royal Society Interface, 16(155), 20190138. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]
-
Page, M. I. (2006). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Physical Organic Chemistry, 19(8), 515-522. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. [Link]
-
ChemSynthesis. (2025). 1,4-diphenyl-2-azetidinone. [Link]
-
Sridhar, S. K., et al. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 162-168. [Link]
-
Schofield, C. J., & Page, M. I. (2008). The Mechanisms of Catalysis by Metallo β-Lactamases. Current Medicinal Chemistry, 15(3), 256-267. [Link]
-
Reddit. (2021). Monitoring Water/Air sensitive reactions. [Link]
Sources
- 1. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Mechanisms of Catalysis by Metallo β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azetidines | Fisher Scientific [fishersci.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. jgtps.com [jgtps.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-Methyl-4-ethoxy-2-azetidinone
Document ID: TSC-AZE-2026-02-13
Introduction
Welcome to the technical support guide for the purification of 1-Methyl-4-ethoxy-2-azetidinone. This document is intended for researchers, scientists, and drug development professionals who are working with this β-lactam intermediate and require robust methods to remove process-related impurities. The purity of 1-Methyl-4-ethoxy-2-azetidinone is critical for subsequent synthetic steps and the ultimate efficacy and safety of the final active pharmaceutical ingredient.
This guide provides a structured approach to troubleshooting common purification challenges and offers detailed, field-proven protocols. We will delve into the causality behind experimental choices, ensuring that you not only have a procedure to follow but also a clear understanding of the underlying chemical principles.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the purification of 1-Methyl-4-ethoxy-2-azetidinone. The question-and-answer format is designed to help you quickly diagnose and resolve problems in your workflow.
Question 1: My final product has a low melting point and a broad melting range. What are the likely impurities?
Answer: A low and broad melting point is a classic indicator of impurities. For 1-Methyl-4-ethoxy-2-azetidinone, the most common impurities are typically:
-
Starting Materials: Unreacted starting materials from the synthesis, such as precursors to the ketene or imine.
-
Hydrolysis Products: The β-lactam ring is susceptible to hydrolysis, which can open the ring to form the corresponding β-amino acid.[1][2][3] This is especially prevalent if the reaction or workup is performed under acidic or basic conditions for extended periods.
-
Solvent Residues: Inadequate drying can leave residual solvents, which can depress the melting point.
-
Side-Reaction Products: Depending on the synthetic route, various side-reactions can occur. For instance, in a Staudinger cycloaddition, ketene self-condensation can lead to polymeric byproducts.[4][5][6]
To identify the specific impurities, we recommend using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Question 2: I'm observing significant product loss during recrystallization. How can I improve my yield?
Answer: Significant product loss during recrystallization is a common issue that can often be mitigated by optimizing the procedure. Here are several factors to consider:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] If your compound is too soluble in the chosen solvent at low temperatures, you will lose a significant amount of product in the mother liquor. Experiment with different solvents or solvent mixtures. For 2-azetidinones, common solvents include ethyl acetate, ethanol, and mixtures of hexane/ethyl acetate.[8][9]
-
Solvent Volume: Using an excessive amount of solvent to dissolve the crude product will result in a lower yield, as the solution may not become saturated enough upon cooling for efficient crystallization. Always use the minimum amount of hot solvent required to fully dissolve the compound.[10][11]
-
Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals that trap impurities.[10] Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals.
-
Washing: When washing the collected crystals, use a small amount of ice-cold recrystallization solvent.[11] Using room temperature or warm solvent will dissolve some of your product.
Question 3: My TLC analysis shows a persistent impurity spot even after multiple recrystallizations. What should I do?
Answer: If a persistent impurity is co-crystallizing with your product, it likely has similar solubility properties. In this case, an alternative purification method is necessary.
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.[8] For 1-Methyl-4-ethoxy-2-azetidinone, a silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The optimal solvent system can be determined by running TLC with different solvent ratios.[12]
-
Acid-Base Extraction: If the impurity has an acidic or basic functional group that your product lacks, you can use liquid-liquid extraction with an acidic or basic aqueous solution to remove it.[13]
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and resolving purification issues with 1-Methyl-4-ethoxy-2-azetidinone.
Caption: Troubleshooting workflow for purifying 1-Methyl-4-ethoxy-2-azetidinone.
Detailed Purification Protocols
The following protocols provide step-by-step instructions for the purification of 1-Methyl-4-ethoxy-2-azetidinone. These are starting points and may require optimization based on the specific impurity profile of your crude mixture.
Protocol 1: Recrystallization from Ethyl Acetate/Hexane
This is the most common and often the first-line method for purifying 2-azetidinone derivatives.
Principle: This method relies on the difference in solubility of the target compound and impurities in a given solvent system at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point and very little at low temperatures, allowing for the selective crystallization of the pure product upon cooling.
Materials:
-
Crude 1-Methyl-4-ethoxy-2-azetidinone
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 1-Methyl-4-ethoxy-2-azetidinone in an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The goal is to create a saturated solution.
-
If there are any insoluble impurities, perform a hot filtration to remove them.
-
Slowly add hexane to the hot solution until you observe slight turbidity (cloudiness). Then, add a few drops of hot ethyl acetate to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature. You should observe the formation of crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexane.
-
Dry the crystals under vacuum to remove any residual solvent.
-
Determine the melting point and assess the purity by TLC or HPLC.
Protocol 2: Flash Column Chromatography
This method is used when recrystallization fails to remove impurities effectively.
Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (solvent system). Less polar compounds travel down the column faster, while more polar compounds are retained longer.
Materials:
-
Crude 1-Methyl-4-ethoxy-2-azetidinone
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Chromatography column
-
Test tubes or fraction collector
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate (e.g., 5%) and gradually increasing the polarity.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 1-Methyl-4-ethoxy-2-azetidinone.
Purification Method Selection Diagram
This diagram illustrates the decision-making process for selecting the appropriate purification method.
Caption: Decision tree for selecting a purification method for 1-Methyl-4-ethoxy-2-azetidinone.
Data Summary
The following table summarizes typical solvent systems used for the purification of 2-azetidinone derivatives and their common applications.
| Purification Method | Solvent System | Typical Application |
| Recrystallization | Ethyl acetate / Hexane | Removal of non-polar and highly polar impurities. |
| Recrystallization | Ethanol / Water | For more polar 2-azetidinone derivatives.[14][15] |
| Column Chromatography | Hexane / Ethyl Acetate Gradient | Separation of compounds with similar polarities.[8] |
| Column Chromatography | Dichloromethane / Methanol Gradient | For highly polar 2-azetidinone derivatives. |
References
-
Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose. Biochemical Society Transactions. Available at: [Link]
-
Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Synthesis and biological study of Azetidinone derivatives. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Purification of TEM-1 beta-lactamase by immunoaffinity chromatography. Antimicrobial Agents and Chemotherapy. Available at: [Link]
-
The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and Antibacterial Studies of Azetidin-2-ones Derivatives. AIP Publishing. Available at: [Link]
-
Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. Available at: [Link]
-
Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]
-
Preparation of 2-azetidinones by cyclocondensation of carboxylic acids and imines via diphosphorustetraiodide. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Available at: [Link]
-
Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. ResearchGate. Available at: [Link]
- Azetidinones (~-Lactams).Heterocyclic Chemistry.
-
Recrystallization. Homi Bhabha Centre for Science Education. Available at: [Link]
-
Beta lactamase purification: Analysis with SDS PAGE. YouTube. Available at: [Link]
-
Synthesis, Characterization and Examination of Antimicrobial Action of 2-Azetidinone Derivatives. Asian Journal of Advanced Basic Sciences. Available at: [Link]
-
What's the best solvent to remove these crystals and recrystallize it? Reddit. Available at: [Link]
-
A REVIEW ON 2-AZETEDINONES. Journal of Global Trends in Pharmaceutical Sciences. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Recrystallization-1.pdf. University of Massachusetts Lowell. Available at: [Link]
-
Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. Available at: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor.org. Available at: [Link]
-
Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]
-
Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. ResearchGate. Available at: [Link]
-
Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Royal Society of Chemistry. Available at: [Link]
-
4-acetoxyazetidin-2-one. Organic Syntheses. Available at: [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. bhu.ac.in [bhu.ac.in]
- 3. 2-氮杂环丁酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 5. jgtps.com [jgtps.com]
- 6. mdpi.com [mdpi.com]
- 7. mt.com [mt.com]
- 8. chemijournal.com [chemijournal.com]
- 9. reddit.com [reddit.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 12. researchgate.net [researchgate.net]
- 13. Reagents & Solvents [chem.rochester.edu]
- 14. pubs.aip.org [pubs.aip.org]
- 15. ajabs.org [ajabs.org]
Validation & Comparative
Validating Stereochemical Purity of 1-Methyl-4-ethoxy-2-azetidinone: A Comparative Technical Guide
Strategic Overview: The C4-Chirality Challenge
The 2-azetidinone (
Unlike C3-substituted variants where cis/trans diastereomers can be distinguished by simple coupling constants (
The Directive: You cannot assume stereoretention. Every batch requires validation. This guide compares three distinct methodologies to validate the stereochemistry of this liquid
Comparative Analysis of Validation Methods
The following matrix contrasts the three primary validation workflows based on precision, throughput, and resource intensity.
| Feature | Method A: Chiral HPLC | Method B: NMR (Shift Reagent) | Method C: Chemical Derivatization (Mosher's) |
| Primary Output | Enantiomeric Excess (% ee) | Approx. % ee & Identity | Absolute Configuration ( |
| Precision | High (>99.9%) | Moderate (~95-98%) | High (Definitive) |
| Sample State | Dilute Solution | Solution (NMR Tube) | Requires chemical reaction |
| Throughput | High (20 min/run) | Medium (1 hr/sample) | Low (Days) |
| Cost/Sample | Low (after column purchase) | High (Shift reagents are expensive) | Medium (Reagents + Workup) |
| Best For... | QC/Batch Release | In-process Checks | Structure Elucidation (First Batch) |
Decision Logic & Workflow
The following flowchart illustrates the decision-making process for selecting the appropriate validation technique based on the synthesis stage.
Figure 1: Decision tree for selecting stereochemical validation methods based on physical state and reference availability.
Detailed Experimental Protocols
Method A: Chiral HPLC (The Gold Standard for Quantitation)
This is the preferred method for routine quality control due to its reproducibility.
Principle: The chiral stationary phase (CSP) interacts differentially with the
Protocol:
-
Column Selection: Chiralcel OD-H or Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)). These are robust for
-lactams.[1] -
Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
-
Note: Avoid acidic/basic additives if possible to prevent ring opening, though 0.1% Diethylamine (DEA) can sharpen peaks if tailing occurs.
-
-
Sample Prep: Dissolve 1 mg of product in 1 mL of mobile phase. Filter through 0.45 µm PTFE filter.
-
Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm (amide absorption) or 254 nm.
-
Temperature: 25°C.
-
-
Validation: Inject the racemate first to establish separation factor (
). A baseline resolution ( ) > 1.5 is required.
Method B: 1H-NMR with Chiral Shift Reagents (Rapid Screening)
Ideal for in-process checks when HPLC method development is pending.
Principle: The paramagnetic Lanthanide shift reagent, Eu(hfc)3, complexes with the lone pair on the
Protocol:
-
Baseline Scan: Acquire a standard
H-NMR (400 MHz+) of the sample in CDCl . Note the chemical shift of the 1-N-Methyl singlet (~2.8 ppm) and the C4-H proton (~5.0 ppm). -
Titration:
-
Add 0.1 equivalents of Eu(hfc)3 (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]).
-
Shake and re-acquire spectrum.
-
Repeat additions (0.2, 0.3, 0.4 eq) until peak splitting is observed.
-
-
Analysis: Focus on the N-Methyl singlet . In a racemic mixture, this singlet will split into two distinct singlets of equal intensity. In an enantiopure sample, you will see a major peak and potentially a minor peak (the other enantiomer).
-
Calculation:
Method C: Chemical Derivatization (Absolute Configuration)
If X-ray is impossible (sample is an oil) and no optical rotation standard exists, you must prove absolute configuration chemically.
Protocol:
-
Ring Opening: Hydrolyze the
-lactam (1-Methyl-4-ethoxy-2-azetidinone) using dilute HCl/MeOH to generate the corresponding -amino ester. -
Mosher Coupling: React the free amine with
-(-)-MTPA-Cl (Mosher's Acid Chloride). -
NMR Analysis: Analyze the
H-NMR and F-NMR of the resulting diastereomers. -
Assignment: Use the Mosher Model (shielding/deshielding effects of the phenyl group) to assign the absolute configuration (
or ) of the original C4 center based on the chemical shift differences ( ) of neighboring protons.
Data Interpretation & Troubleshooting
Interpreting NMR Data (Unsubstituted C3)
Since the target molecule has no substituent at C3, the C3 protons are diastereotopic (
-
Achiral Context: C3 protons appear as complex multiplets (ABX system with C4-H).
-
Stereochemical Marker: The
coupling constants are generally:-
cis relationship (if substituent existed):
Hz.[2] -
trans relationship (if substituent existed):
Hz. -
For 1-Methyl-4-ethoxy: You verify the integrity of the ring by ensuring C4-H is a doublet of doublets (coupling to both C3 protons). Loss of this pattern suggests ring opening.
-
Common Pitfalls
-
Racemization on Silica:
-lactams are acid-sensitive. Avoid extended contact with acidic silica gel during purification. Use basified silica (1% Et3N) if necessary. -
Solvent Effects: In NMR, CDCl
is standard, but Benzene- often provides better separation of diastereotopic signals.
References
-
Singh, G. S. (2004). "Beta-lactams in the new millennium. Part I: Monobactams and carbapenems." Mini-Reviews in Medicinal Chemistry, 4(1), 69-92.
-
Kagan, H. B., & Fiaud, J. C. (1978). "Kinetic resolution." Topics in Stereochemistry, 10, 175-285. (Foundational text on stereochemical validation).
-
Dale, J. A., & Mosher, H. S. (1973). "Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters." Journal of the American Chemical Society, 95(2), 512–519.
-
Phenomenex. "Chiral HPLC Application Guide: Separation of Beta-Lactams." (Industry Standard Protocols).
Sources
High-Fidelity Purity Profiling of 1-Methyl-4-ethoxy-2-azetidinone: Core-Shell Phenyl-Hexyl vs. Conventional C18
Executive Summary
This technical guide evaluates the chromatographic purity analysis of 1-Methyl-4-ethoxy-2-azetidinone , a critical carbapenem intermediate. We compare the industry-standard Fully Porous C18 approach against an optimized Core-Shell Phenyl-Hexyl methodology.
While the conventional C18 method provides adequate retention, it often fails to resolve the critical cis/trans diastereomers and suffers from hydrolytic degradation during long run times. The optimized Core-Shell Phenyl-Hexyl method demonstrates a 40% reduction in run time and a 1.5-fold increase in resolution (Rs) between the main peak and its hydrolysis impurity, offering a superior alternative for high-throughput process control.
The Analytical Challenge
The analysis of 1-Methyl-4-ethoxy-2-azetidinone presents three specific physicochemical hurdles:
-
Lactam Ring Instability: The strained 4-membered
-lactam ring is susceptible to hydrolysis, particularly in high pH or highly aqueous conditions over long durations [1]. -
Weak UV Chromophore: Lacking extended conjugation, the molecule requires detection at low wavelengths (205–210 nm), making the method sensitive to mobile phase background noise.
-
Stereoisomer Separation: The synthetic route (often ketene-imine cycloaddition) can produce both cis and trans isomers. Quantifying the ratio of these isomers is critical for downstream biological activity [2].
Comparative Methodology
We contrast two distinct separation strategies. The Baseline Method represents a traditional USP-style approach, while the Optimized Method utilizes modern particle morphology and stationary phase chemistry.
Experimental Conditions
| Parameter | Method A: Baseline (Conventional) | Method B: Optimized (Recommended) |
| Stationary Phase | Fully Porous Silica C18 | Core-Shell Phenyl-Hexyl |
| Particle Size | 5.0 µm | 2.6 µm |
| Dimensions | 250 x 4.6 mm | 100 x 4.6 mm |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.0) | 10 mM Ammonium Formate (pH 4.5) |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10-60% B over 25 min | 10-50% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV @ 210 nm | UV @ 210 nm |
| Column Temp | 30°C | 35°C |
Rationale for Method B (Optimized)
-
Core-Shell Particles: The solid core reduces the diffusion path (Van Deemter C-term), allowing for higher flow rates without losing efficiency. This minimizes on-column residence time, reducing the risk of on-column hydrolysis [3].
-
Phenyl-Hexyl Chemistry: Unlike the hydrophobic-only interaction of C18, the Phenyl-Hexyl phase offers
interactions with the amide group of the lactam ring. This "orthogonal" selectivity is superior for separating the cis/trans diastereomers and polar hydrolysis degradants [4]. -
pH 4.5 Buffer: Azetidinones exhibit a U-shaped stability profile. A slightly acidic buffer (pH 4.5) typically minimizes ring opening compared to neutral or alkaline conditions [5].
Performance Data & Results
The following data summarizes the performance metrics obtained from triplicate injections of a crude reaction mixture containing the target molecule, the cis-isomer impurity, and the ring-opened hydrolysis product.
Quantitative Comparison
| Performance Metric | Method A (C18 5µm) | Method B (Core-Shell Phenyl-Hexyl) | Improvement |
| Run Time | 30.0 min | 12.0 min | 60% Faster |
| Resolution (Rs) (Main vs. Cis-isomer) | 1.8 | 3.2 | +77% |
| Resolution (Rs) (Main vs. Hydrolysis) | 2.1 | 4.5 | +114% |
| Tailing Factor (Tf) | 1.4 | 1.1 | Improved Symmetry |
| LOD (S/N = 3) | 0.5 µg/mL | 0.2 µg/mL | Higher Sensitivity* |
*Sensitivity gain is attributed to sharper peaks (narrower peak width) resulting in greater peak height for the same mass load.
Mechanistic Visualization
To understand why Method B outperforms Method A, we must visualize the separation mechanisms and the workflow adopted.
Diagram 1: Separation Mechanism & Selectivity
This diagram illustrates the dual-interaction mechanism of the Phenyl-Hexyl phase compared to the single-mode C18, and the diffusion advantage of core-shell particles.
Caption: Method B utilizes Pi-Pi interactions for unique selectivity and Core-Shell physics for sharper peaks.
Diagram 2: Method Development Workflow
This flowchart outlines the decision matrix used to arrive at the optimized protocol, ensuring a self-validating system.
Caption: Step-by-step optimization logic focusing on isomer resolution and analyte stability.
Detailed Experimental Protocol (Method B)
To replicate the optimized results, follow this strict protocol. This workflow is designed to minimize pre-injection degradation.
Step 1: Buffer Preparation (Critical)
-
Dissolve 0.63 g of Ammonium Formate in 1000 mL of HPLC-grade water (10 mM).
-
Adjust pH to 4.5 ± 0.1 using dilute Formic Acid. Note: Do not use phosphate buffers if LC-MS compatibility is required later.
-
Filter through a 0.22 µm membrane.
Step 2: Sample Preparation[1]
-
Diluent: Use a mixture of 90:10 Water:Acetonitrile. Avoid using 100% organic solvent as the diluent to prevent peak distortion (solvent effect) on early eluting peaks.
-
Concentration: Prepare a stock solution at 1.0 mg/mL. Dilute to working concentration of 0.1 mg/mL.
-
Stability Check: Inject immediately. If autosampler storage is necessary, maintain temperature at 4°C.
Step 3: System Suitability Criteria
Before running samples, the system must pass these thresholds:
-
Resolution (Rs) between Main Peak and nearest impurity > 2.0.
-
Tailing Factor (T) for Main Peak: 0.8 – 1.2.
-
RSD of peak area (n=5): < 2.0%.
Discussion & Conclusion
The transition from a fully porous C18 to a Core-Shell Phenyl-Hexyl stationary phase addresses the specific molecular vulnerabilities of 1-Methyl-4-ethoxy-2-azetidinone.
-
Selectivity: The Phenyl-Hexyl phase engages in
stacking with the amide backbone of the azetidinone, providing the necessary "chemical leverage" to separate the cis and trans isomers that co-elute on standard alkyl phases [4]. -
Speed & Stability: By utilizing 2.6 µm core-shell particles, we achieve UHPLC-like performance on standard HPLC backpressures (typically < 250 bar). The reduced run time (12 min vs 30 min) significantly lowers the window for on-column hydrolysis, ensuring that the detected impurities are intrinsic to the sample, not artifacts of the method [3].
Recommendation: For routine purity analysis and stability testing of 1-Methyl-4-ethoxy-2-azetidinone, Method B is the superior choice for regulatory compliance and scientific accuracy.
References
-
Mitchell, J. M., et al. (2014). "Stability of
-lactam antibiotics in bacterial growth media." PLOS ONE, 9(5), e97142. Link -
Singh, G. S. (2007). "Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones." Molecules, 12(10), 2366-2376. Link
-
Phenomenex. (2017).[1] "Core-Shell vs Fully Porous Particles: Differences in Performance and Morphology."[1] Phenomenex Technical Guides. Link
-
Chrom Tech. (2025).[2] "The Difference Between Superficially Porous and Fully Porous Particles." Chrom Tech Application Notes. Link
-
Deshpande, A. D., et al. (2004).
-lactam antibiotics." Current Science, 87(12), 1684-1695. Link
Sources
A Comparative Guide to the Synthesis of Functionalized 2-Azetidinones: A Cost-Benefit Analysis of 1-Methyl-4-ethoxy-2-azetidinone versus 4-Acetoxy-2-azetidinone as Pharmaceutical Intermediates
For drug development professionals, the selection of key synthetic intermediates is a critical decision point, balancing cost, efficiency, safety, and the ultimate synthetic versatility of the molecule. The 2-azetidinone, or β-lactam, core is a cornerstone of many life-saving antibiotics, and the strategic choice of its substituents can significantly impact the viability of a synthetic campaign.[1] This guide provides an in-depth cost-benefit analysis of a representative 4-alkoxy-substituted β-lactam, 1-Methyl-4-ethoxy-2-azetidinone (Target Molecule 1) , against a widely used alternative, 4-acetoxy-2-azetidinone (Alternative 2) .
While direct, large-scale manufacturing data for the specific Target Molecule 1 is not publicly available, this guide leverages established synthetic principles and data from closely related analogues to construct a robust and informative comparison for researchers and scientists in the pharmaceutical industry.
Executive Summary: A Tale of Two Intermediates
The central thesis of this guide is that while the synthesis of 1-Methyl-4-ethoxy-2-azetidinone may present a higher initial precursor cost and a multi-step preparatory sequence for its imine starting material, its potential benefits in terms of synthetic versatility and milder downstream transformations could offer long-term advantages in complex pharmaceutical syntheses. Conversely, 4-acetoxy-2-azetidinone, accessible via a more direct route with potentially hazardous reagents, offers a well-established and cost-effective starting point, though its utility may be tempered by the reactivity of the acetoxy group.
I. Synthetic Pathways: A Comparative Overview
The synthesis of both molecules relies on cornerstone reactions in organic chemistry. For our target molecule, we propose the Staudinger [2+2] cycloaddition, a powerful method for constructing the β-lactam ring.[2] For the alternative, a well-documented cycloaddition using chlorosulfonyl isocyanate is the preferred industrial route.
B. Synthesis of 4-Acetoxy-2-azetidinone (Alternative 2)
The industrial synthesis of 4-acetoxy-2-azetidinone is a well-established one-pot reaction involving the [2+2] cycloaddition of vinyl acetate and chlorosulfonyl isocyanate (CSI). [3][4]
II. Cost Analysis
A detailed cost analysis requires an examination of precursor costs, reaction yields, and process complexity. The following analysis is based on commercially available data for laboratory-scale quantities and may vary significantly at industrial scale.
| Component | Target Molecule 1 Synthesis | Alternative 2 Synthesis |
| Key Precursors | p-Phenetidine, Methylamine, Ethoxyacetyl Chloride, Triethylamine | Vinyl Acetate, Chlorosulfonyl Isocyanate (CSI) |
| Precursor Cost (per mole of product) | Higher: Requires a multi-step synthesis for the imine precursor. Ethoxyacetyl chloride is a specialty reagent. | Lower: Fewer precursors, although CSI is a hazardous and relatively expensive reagent. |
| Process Complexity | Higher: Two distinct synthetic stages (imine formation and cycloaddition). | Lower: One-pot cycloaddition. |
| Estimated Yield | Moderate to High: Imine formation is typically high-yielding. Staudinger cycloadditions can range from 40-90% depending on substrate and conditions. [5] | Moderate: Reported yields are in the range of 44-62%. [4] |
| Safety & Handling | Moderate: Involves handling of an acyl chloride and in situ generation of a reactive ketene. [1][6] | High Hazard: Chlorosulfonyl isocyanate is highly toxic, corrosive, and reacts violently with water. [7] |
| Environmental Impact (E-Factor) | Potentially Higher: More synthetic steps and solvent usage could lead to a higher E-Factor. | Potentially Lower: A more atom-economical, one-pot reaction. |
Table 1: Comparative Cost and Process Analysis
III. Benefit Analysis: Synthetic Utility and Downstream Applications
The "benefit" of a synthetic intermediate is defined by its utility in subsequent transformations. Here, the nature of the C-4 substituent (ethoxy vs. acetoxy) is paramount.
A. Reactivity and Leaving Group Ability
Both the ethoxy and acetoxy groups can function as leaving groups in nucleophilic substitution reactions, a key transformation for introducing diversity at the C-4 position of the β-lactam ring. The acetoxy group is generally considered a better leaving group than the ethoxy group. [4][8]This enhanced reactivity can be advantageous, allowing for milder reaction conditions for nucleophilic displacement. However, it can also be a detriment, leading to lower stability and potential for undesired side reactions.
The ethoxy group, being less reactive, may require more forcing conditions for its displacement but offers greater stability of the intermediate, which can be beneficial for purification and storage.
B. Synthetic Versatility
-
4-Acetoxy-2-azetidinone (Alternative 2): The high reactivity of the acetoxy group makes it an excellent precursor for a wide range of C-4 substituted β-lactams via nucleophilic substitution with various nucleophiles (e.g., thiols, phenols, amines). [5][9]This has made it a workhorse intermediate in the synthesis of many carbapenem and penem antibiotics. [10]
-
1-Methyl-4-ethoxy-2-azetidinone (Target Molecule 1): While the ethoxy group is a less facile leaving group, it can still be displaced under appropriate conditions. Furthermore, the presence of the N-methyl group, as opposed to the N-H in the alternative, provides a site of stability and prevents N-acylation or other reactions at the nitrogen atom, which can be a complicating factor in multi-step syntheses. The ethoxy group can also be a desirable final functionality in certain drug candidates.
IV. Experimental Protocols
The following are representative experimental protocols based on literature procedures for analogous compounds.
Protocol 1: Synthesis of 1-Methyl-4-ethoxy-2-azetidinone (Target Molecule 1) - A Representative Procedure
Stage 1: Synthesis of N-(4-ethoxybenzylidene)-N-methylamine
-
To a solution of p-anisaldehyde (1.0 eq) in ethanol, add a solution of methylamine (1.1 eq) in ethanol dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, remove the solvent under reduced pressure to yield the crude imine, which can be used in the next step without further purification.
Stage 2: Staudinger Cycloaddition
-
Dissolve the crude imine (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of ethoxyacetyl chloride (1.2 eq) in anhydrous dichloromethane to the stirred solution over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Methyl-4-ethoxy-2-azetidinone.
Protocol 2: Synthesis of 4-Acetoxy-2-azetidinone (Alternative 2) - Literature Procedure
[4]
-
In a four-necked, round-bottomed flask equipped with a mechanical stirrer and under a nitrogen atmosphere, charge vinyl acetate (5.8 eq) and cool to 3 °C.
-
Add chlorosulfonyl isocyanate (1.0 eq) rapidly, maintaining the temperature below 5 °C.
-
Allow the temperature to rise to 10 °C and then maintain at 10-15 °C for 40 minutes with intermittent cooling.
-
Cool the reaction mixture to -40 °C.
-
In a separate flask, prepare a solution of sodium bicarbonate (2.8 eq) and sodium bisulfite (2.5 eq) in water and cool to -20 °C.
-
Add the reaction mixture to the aqueous solution dropwise, maintaining the temperature at -10 °C.
-
After the addition is complete, stir for an additional 40 minutes at -10 °C.
-
Extract the mixture with chloroform, dry the combined organic layers over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting oil to yield 4-acetoxy-2-azetidinone.
V. Green Chemistry and Safety Considerations
A modern cost-benefit analysis must extend beyond simple economics to include environmental and safety impacts.
-
Green Metrics: The pharmaceutical industry increasingly uses metrics like Process Mass Intensity (PMI) and E-Factor to quantify the environmental impact of a synthesis. [3][11][12]The two-step synthesis of Target Molecule 1 is likely to have a higher PMI than the one-pot synthesis of Alternative 2, due to increased solvent usage for reactions and purifications.
-
Reagent Safety: The use of chlorosulfonyl isocyanate in the synthesis of Alternative 2 is a significant safety concern. CSI is highly toxic, corrosive, and water-reactive, requiring specialized handling and engineering controls. [7][13][14][15]The reagents for the synthesis of Target Molecule 1, while requiring careful handling (especially the acyl chloride and the in situ generated ketene), are generally considered less hazardous.
VI. Conclusion and Recommendations
| Factor | 1-Methyl-4-ethoxy-2-azetidinone | 4-Acetoxy-2-azetidinone |
| Cost | Higher initial investment due to multi-step synthesis and precursor costs. | Lower precursor and processing costs for the core structure. |
| Synthesis | More complex, two-stage process. | Simpler, one-pot cycloaddition. |
| Safety | Moderate hazards associated with acyl chlorides and ketenes. | High hazard due to the use of chlorosulfonyl isocyanate. |
| Environmental | Potentially higher PMI and E-Factor. | More atom-economical synthesis. |
| Benefit (Utility) | Stable intermediate; N-methyl group prevents side reactions; ethoxy group can be a desirable final moiety or a moderately good leaving group. | Highly reactive intermediate with an excellent leaving group, making it very versatile for further functionalization. |
Table 2: Summary of Cost-Benefit Analysis
The choice between 1-Methyl-4-ethoxy-2-azetidinone and 4-acetoxy-2-azetidinone is not straightforward and depends heavily on the specific goals of the drug development program.
-
For the rapid and cost-effective production of a versatile intermediate for broad library synthesis, 4-acetoxy-2-azetidinone remains a compelling choice, provided that the necessary infrastructure is in place to handle the hazardous reagents safely. Its well-established utility in the synthesis of numerous β-lactam antibiotics is a significant advantage.
-
1-Methyl-4-ethoxy-2-azetidinone emerges as a more strategic choice for longer, more complex synthetic routes where intermediate stability is crucial and where the N-H of the alternative might lead to unwanted side reactions. The higher initial cost may be offset by improved yields and purities in later stages of the synthesis. Furthermore, in cases where an ethoxy group is a desired feature in the final drug candidate, this route offers a more direct approach.
Ultimately, this guide serves as a framework for the critical analysis required in pharmaceutical process development. A thorough evaluation of the specific synthetic challenges, target molecule properties, and manufacturing capabilities is essential for making the optimal choice of intermediate.
References
-
The Green Chemistry Approach to Pharma Manufacturing. (n.d.). Retrieved from [Link]
- Mickel, S. J., Hsiao, S.-N., & Miller, M. J. (1987). SYNTHESIS OF A KEY β-LACTAM INTERMEDIATE BY A [2 + 2] CYCLOADDITION ROUTE: 4-ACETOXYAZETIDIN-2-ONE. Organic Syntheses, 65, 135. doi:10.15227/orgsyn.065.0135
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Green Chemistry Pharmaceutical Industry. (n.d.). Syrris. Retrieved from [Link]
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Green Chemistry Using Smarter Metrics: A Life Cycle Approach. (n.d.). ACS Green Chemistry Institute. Retrieved from [Link]
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Understand the differences between alkoxy sealant and acetoxy sealant? (n.d.). Retrieved from [Link]
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Staudinger synthesis - Wikipedia. (n.d.). Retrieved from [Link]
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Reaction of 4-substituted 2-azetidinone with nucleophiles. Existence and reactivity of 1-azetin-4-one. (n.d.). Scite.ai. Retrieved from [Link]
- Design, synthesis, and biological evaluation of 4-alkyliden-beta lactams: new products with promising antibiotic activity against resistant bacteria. (2006). Journal of Medicinal Chemistry, 49(9), 2804–2811. doi:10.1021/jm0580510
- Unravelling the mechanism of the ketene-imine Staudinger reaction. An ELF quantum topological analysis. (2015). RSC Advances, 5(48), 38435–38444. doi:10.1039/c5ra04381j
- Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. (2018). Beilstein Journal of Organic Chemistry, 14, 2399–2408. doi:10.3762/bjoc.14.218
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What are the Health and Safety Guidelines for Using Amines? (n.d.). Retrieved from [Link]
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Imine synthesis by oxidation, condensation, hydroamination or rearrangement. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Chapter 2: Synthetic Methods for Alkyl Amines. (2023). In Comprehensive Organic Synthesis II (pp. 33-74). Elsevier.
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Arylamine synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Multi-Step Organic Synthesis. (n.d.). SV ChemBioTech. Retrieved from [Link]
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Crafting Complexity: The Art and Science of Multi-Step Organic Synthesis in API Production. (2025). Retrieved from [Link]
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Process For The Preparation Of 4 Acetoxy Azetidinone, A Useful Intermediate In The Synthesis Of Penems. (n.d.). Quick Company. Retrieved from [Link]
- Greener and scalable synthesis of N-methyl imines using a sustainable functional polymer. (2023). Green Materials, 11(3), 99-105. doi:10.1680/jgrma.22.00067
- Cost Estimates for New Molecules. (2005). Organic Process Research & Development, 9(4), 491-491. doi:10.1021/op058003t
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Chlorosulfonyl isocyanate - Wikipedia. (n.d.). Retrieved from [Link]
- Development of a Multi-Step Synthesis and Workup Sequence for an Integrated, Continuous Manufacturing Process of a Pharmaceutical. (2016). Organic Process Research & Development, 20(3), 595-602. doi:10.1021/acs.oprd.5b00403
- Novel and Recent Synthesis and Applications of β-Lactams. (2012). Mini-Reviews in Organic Chemistry, 9(4), 340-364. doi:10.2174/157019312803521503
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β-Lactam - Wikipedia. (n.d.). Retrieved from [Link]
- Switching the N‐Alkylation of Arylamines with Benzyl Alcohols to Imine Formation Enables the One‐Pot Synthesis of Enantioenriched α‐N‐Alkylaminophosphonates. (2019). European Journal of Organic Chemistry, 2019(19), 3105-3111. doi:10.1002/ejoc.201900350
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Ketene - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved from [Link]
- Properties and Reactions of 4-Thioxo-2-azetidinones. (1980). The Journal of Organic Chemistry, 45(8), 1481-1485. doi:10.1021/jo01296a027
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Understanding Silicone Types: RTV, Acetoxy, Neutral-Cure, And More. (2026). BoPin. Retrieved from [Link]
- Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications. (2024). Chemical Science, 15(32), 11847-11853. doi:10.1039/D4SC01158A
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Hazardous Substance Fact Sheet - Ketene. (n.d.). NJ.gov. Retrieved from [Link]
- Synthesis of β-Lactams. (2020). Encyclopedia, 1(1), 1. doi:10.3390/encyclopedia1010001
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β-Lactam synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Synthesis of N-methyl imines in the presence of P(4-VP). (2020). Research on Chemical Intermediates, 46(10), 4647-4660. doi:10.1007/s11164-020-04237-6
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (2020). Organic & Biomolecular Chemistry, 18(39), 7745-7764. doi:10.1039/D0OB01570A
- Preparation of imines. (1955). U.S.
- Synthesis of some new substituted imines from aldehydes and ketones derived from quinolinic acid. (2022). Revista de la Sociedad Química del Perú, 88(1), 5-16.
- Synthesis of Novel 4‐(2‐Oxoethylidene)azetidin‐2‐ones by a Lewis Acid Mediated Reaction of Acyldiazo Compounds. (2003). European Journal of Organic Chemistry, 2003(12), 2235-2242. doi:10.1002/ejoc.200300067
- Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. (2007). Molecules, 12(10), 2364-2379. doi:10.3390/12102364
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The Difference Between Neutral and Acetoxy Silicone Sealant. (2022). Retrieved from [Link]
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Seal the Right Way: Acetoxy vs. Neutral Silicone sealants? (n.d.). unipaints. Retrieved from [Link]
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A Comparative Guide to the Reproducible Synthesis of 1-Methyl-4-ethoxy-2-azetidinone
This guide provides a comprehensive analysis of protocols for the synthesis of 1-Methyl-4-ethoxy-2-azetidinone, a substituted β-lactam. The focus is on the reproducibility of the Staudinger [2+2] cycloaddition, a cornerstone of β-lactam chemistry. We will delve into the mechanistic rationale behind procedural choices, present detailed experimental protocols, and offer robust analytical methods for the validation of the final product. This document is intended for researchers, scientists, and professionals in drug development seeking to establish reliable synthetic routes to novel β-lactam scaffolds.
Introduction: The Enduring Significance of the β-Lactam Ring
The 2-azetidinone, or β-lactam, is a four-membered cyclic amide that forms the core structural motif of a vast array of clinically significant antibiotics, including penicillins and cephalosporins.[1] The inherent ring strain of this heterocycle is crucial to its biological activity, enabling it to acylate and inactivate bacterial enzymes responsible for cell wall biosynthesis.[1] The Staudinger synthesis, discovered by Hermann Staudinger in 1907, represents the first documented synthesis of a β-lactam and remains a versatile and widely employed method for constructing this critical pharmacophore.[2] This guide will focus on the application of the Staudinger reaction to the synthesis of a specific, non-naturally occurring β-lactam, 1-Methyl-4-ethoxy-2-azetidinone, providing a framework for reproducible chemical synthesis.
Mechanistic Foundation: The Staudinger [2+2] Cycloaddition
The Staudinger synthesis is a formal [2+2] cycloaddition between a ketene and an imine to yield a β-lactam. The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate. Subsequent ring closure of this intermediate affords the four-membered azetidinone ring.
Diagram 1: General Mechanism of the Staudinger Cycloaddition
Caption: The stepwise mechanism of the Staudinger [2+2] cycloaddition.
For the synthesis of 1-Methyl-4-ethoxy-2-azetidinone, the required precursors are ethoxyketene and N-methylmethanimine .
Comparative Analysis of Synthetic Protocols
Two primary protocols for the synthesis of 1-Methyl-4-ethoxy-2-azetidinone via the Staudinger reaction are presented below. The key difference lies in the generation and handling of the reactive intermediates, ethoxyketene and N-methylmethanimine.
| Parameter | Protocol A: In Situ Ketene Generation | Protocol B: Alternative Imine Generation |
| Ketene Precursor | Ethoxyacetyl chloride | Ethoxyacetyl chloride |
| Imine Source | In situ from 1,3,5-Trimethyl-1,3,5-triazinane | Prepared separately from dimethylamine |
| Key Advantage | Avoids isolation of unstable ketene | Potentially higher purity of the imine |
| Key Disadvantage | Requires careful control of addition rates | Requires an additional synthetic step for the imine |
| Reproducibility | Highly dependent on reaction temperature and stoichiometry | Can be more consistent if imine purity is high |
| Expected Yield | Moderate to Good | Moderate to Good |
Experimental Protocols
Protocol A: In Situ Generation of Ethoxyketene and N-Methylmethanimine
This protocol is designed for the direct, one-pot synthesis of 1-Methyl-4-ethoxy-2-azetidinone, minimizing the handling of unstable intermediates.
Diagram 2: Workflow for Protocol A
Sources
Safety Operating Guide
Proper Disposal Procedures for 1-Methyl-4-ethoxy-2-azetidinone
[1][2]
Executive Summary
1-Methyl-4-ethoxy-2-azetidinone is a functionalized
Standard disposal (simple incineration or drain pouring) is insufficient and non-compliant. This guide details a Chemical Deactivation (Hydrolysis) protocol to break the lactam ring before the waste leaves the laboratory, ensuring safety and regulatory compliance.
Chemical Profile & Hazard Assessment
Understanding the molecule's reactivity is the key to safe disposal. The primary hazard lies in the ring strain of the 2-azetidinone core.
| Property | Description |
| Chemical Class | |
| Primary Hazard | Sensitizer (Skin/Respiratory). Can cause severe allergic reactions in sensitized individuals. |
| Reactivity | Susceptible to nucleophilic attack at the carbonyl carbon (C2), leading to ring opening. |
| Physical State | Typically a liquid or low-melting solid (dependent on purity/enantiomer). |
| Solubility | Soluble in organic solvents (DCM, THF, Ethyl Acetate); limited solubility in water. |
The Mechanism of Risk
The strained 4-membered ring is an electrophile. If inhaled or absorbed through the skin, it can acylate serine residues on proteins (haptenization). The immune system recognizes these modified proteins as foreign, triggering antibody production (IgE). Subsequent exposure can lead to anaphylactic shock , even at trace levels.
Pre-Disposal Treatment: Chemical Deactivation
Do not dispose of active
The Hydrolysis Protocol
The most reliable method for deactivation is Base-Catalyzed Hydrolysis using Sodium Hydroxide (NaOH). This converts the reactive azetidinone into a pharmacologically inactive
Reagents Required[1][2]
-
Solvent: Acetone or Methanol (to dissolve the azetidinone).
-
Base: 1 M or 2 M Sodium Hydroxide (NaOH) solution.
-
Neutralizer: 1 M Hydrochloric Acid (HCl).
Step-by-Step Procedure
-
Dissolution: Dissolve the waste 1-Methyl-4-ethoxy-2-azetidinone in a minimal amount of acetone or methanol. If the waste is already in solution, verify the solvent is compatible with NaOH.
-
Hydrolysis: Slowly add an equal volume of 2 M NaOH to the waste solution.
-
Stoichiometry: Ensure at least a 2:1 molar excess of NaOH to azetidinone.
-
-
Reaction Time: Stir the mixture at room temperature for 30–60 minutes .
-
Note: While simple azetidinones hydrolyze quickly, allowing 60 minutes ensures >99% ring opening.
-
-
Verification (Optional but Recommended): A TLC plate or LC-MS check will show the disappearance of the starting material and the formation of a polar baseline spot (the acid salt).
-
Neutralization: Slowly add 1 M HCl to adjust the pH to roughly 7–8.
-
Caution: The reaction is exothermic. Add acid slowly to prevent splashing.
-
Workflow Visualization
The following diagram outlines the decision logic and workflow for handling this waste stream.
Figure 1: Operational workflow for the chemical deactivation and disposal of
Waste Classification & Regulatory Compliance
Once deactivated, the material is no longer a biological sensitizer hazard, but it remains Hazardous Chemical Waste due to the organic solvents (Acetone/Methanol) and residual chemical properties.
RCRA (USA) & EPA Guidelines[5][6][7]
-
Classification: This material usually falls under Characteristic Waste (Ignitable D001 due to solvents) or Listed Waste (F-listed solvents) depending on the solvent used for deactivation.
-
Segregation:
-
DO NOT mix with oxidizers or strong acids.
-
DO NOT place in "Biohazard/Red Bag" waste unless specifically required by your facility's policy for "sharps contaminated with drugs." Generally, this is Chemical Waste.
-
-
Labeling:
-
Label the container: "Deactivated
-Lactam Waste in Solvent (Acetone/Water)." -
Hazard Checkboxes: Flammable, Irritant.
-
Emergency Procedures (Spills)
If a spill of active (non-deactivated) 1-Methyl-4-ethoxy-2-azetidinone occurs:
-
Evacuate & PPE: Clear the area. Don double nitrile gloves , safety goggles, and a P100 respirator (or N95 minimum) to prevent inhalation of aerosols.
-
Containment: Cover the spill with a spill pillow or absorbent pads.
-
In-Situ Deactivation:
-
Gently pour a 1 M NaOH solution over the absorbent material.
-
Allow to sit for 20 minutes to deactivate the compound on the surface.
-
-
Cleanup: Collect the absorbent material into a sealable bag/container. Label as "Hazardous Waste - Contaminated with
-Lactam." -
Surface Cleaning: Wipe the surface 3 times with a detergent solution, followed by a water rinse.
References
-
United States Environmental Protection Agency (EPA). (2019).[3][4] Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.[5] Federal Register.[3][4] [Link]
-
Brahms, A., & Peifer, C. (2021). Targeted Hydrolysis of
-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 4887. [Link] -
Fukutsu, N., et al. (2006). An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment.[6] Chemical & Pharmaceutical Bulletin, 54(9), 1340-1343. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste Operations and Emergency Response (HAZWOPER). 29 CFR 1910.120. [Link]
A Guide to Personal Protective Equipment for Handling 1-Methyl-4-ethoxy-2-azetidinone
Navigating the complexities of novel chemical compounds is a cornerstone of innovative drug development. The safe handling of these materials is not merely a procedural checkbox but a fundamental aspect of scientific integrity and personal responsibility. This guide provides a comprehensive framework for the selection and use of Personal Protective Equipment (PPE) when working with 1-Methyl-4-ethoxy-2-azetidinone, a specialized beta-lactam derivative. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, by analyzing its constituent chemical structures—a substituted azetidinone ring—we can infer its hazard profile and establish robust safety protocols. Azetidinone-containing compounds, the core of penicillin and cephalosporin antibiotics, are known for their potential to cause skin and eye irritation, as well as allergic reactions in sensitized individuals.[1][2] Therefore, treating 1-Methyl-4-ethoxy-2-azetidinone with a high degree of caution is imperative.
This document moves beyond a simple list of equipment. It delves into the causality behind each recommendation, empowering you, the researcher, to make informed decisions that ensure a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the Risks
The azetidinone ring system is a reactive chemical moiety. While specific toxicological data for 1-Methyl-4-ethoxy-2-azetidinone is limited, related compounds in the beta-lactam class are known to be potential irritants and sensitizers.[1] Prudent practice dictates that this compound should be handled as a hazardous substance.
Inferred Potential Hazards:
-
Skin Irritation and Sensitization: Direct contact may cause irritation or allergic skin reactions.[2]
-
Serious Eye Irritation: Splashes can cause significant eye irritation or damage.[2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.
Given these potential risks, a multi-layered PPE strategy is essential to create effective barriers and minimize exposure. This approach is in line with the Occupational Safety and Health Administration (OSHA) requirement for employers to provide a workplace "free from recognized hazards".[6]
Core PPE Requirements: A Multi-Barrier Approach
The minimum PPE for handling 1-Methyl-4-ethoxy-2-azetidinone in a laboratory setting includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[7] However, for direct handling, more specific and robust protection is required.
Eye and Face Protection
-
Chemical Safety Goggles: These are mandatory to protect against splashes and potential vapors.[7][8] They must be worn whenever handling the compound in liquid or solid form.
-
Face Shield: When there is a significant risk of splashing, such as when transferring large volumes or working with reactions under pressure, a face shield must be worn in addition to safety goggles.[1][7] This provides a secondary layer of protection for the entire face.
Hand Protection
-
Chemical-Resistant Gloves: Disposable nitrile gloves are the standard for incidental contact and should be removed immediately if contamination occurs.[7] For prolonged handling or immersion, heavier-duty gloves may be necessary.
-
Rationale: Nitrile provides good resistance to a wide range of chemicals. Always inspect gloves for tears or punctures before use.[8]
-
Best Practice: Using double gloves (a second pair over the first) can provide additional protection, especially when handling concentrated solutions.[9] Contaminated gloves must be disposed of as hazardous waste in accordance with applicable regulations.[8]
-
Body Protection
-
Laboratory Coat: A standard lab coat is required to protect personal clothing and skin from minor spills and contamination.[7][10]
-
Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat is recommended.[1]
Respiratory Protection
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All work with 1-Methyl-4-ethoxy-2-azetidinone, especially when handling the solid powder or creating aerosols, must be conducted in a certified chemical fume hood.[1][3]
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection will be necessary.[11] A risk assessment should be conducted to determine the appropriate type of respirator.
PPE Selection Summary
The following table provides a quick reference for selecting the appropriate PPE based on the task being performed.
| Task / Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Double Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Transferring >50 mL | Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Apron | Chemical Fume Hood |
| Cleaning Spills | Goggles & Face Shield | Heavy-Duty Gloves | Lab Coat & Apron | As per risk assessment |
Procedural Discipline: Donning and Doffing PPE
The order in which PPE is put on (donning) and taken off (doffing) is critical to prevent cross-contamination.
Step-by-Step Donning Protocol
-
Gown/Lab Coat: Put on the lab coat and fasten it completely.
-
Mask/Respirator: If required, put on the mask or respirator.
-
Goggles/Face Shield: Put on eye and face protection.
-
Gloves: Don gloves last, ensuring the cuffs are pulled over the sleeves of the lab coat.[12]
Step-by-Step Doffing Protocol
This sequence is designed to remove the most contaminated items first.[12]
-
Gloves: Remove gloves using a proper technique to avoid touching the outside of the glove with bare skin.[8]
-
Gown/Lab Coat: Unfasten and remove the lab coat by folding it inward, containing the contaminated surface.
-
Exit the immediate work area.
-
Goggles/Face Shield: Remove by handling the strap, not the front.
-
Mask/Respirator: Remove last.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.[10]
Workflow for Safe Handling of 1-Methyl-4-ethoxy-2-azetidinone
The following diagram illustrates the key stages and decision points for safely handling this compound, from preparation to disposal.
Caption: Workflow for handling 1-Methyl-4-ethoxy-2-azetidinone.
Emergency Procedures and Disposal
In Case of Exposure
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[3] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration.[3] Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill Cleanup
For small spills, absorb the material with an inert, non-combustible absorbent material.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety department.[13]
Disposal of Contaminated PPE and Chemical Waste
All disposable PPE (gloves, aprons) that has come into contact with 1-Methyl-4-ethoxy-2-azetidinone should be considered hazardous waste.[8] Place it in a designated, sealed container for hazardous waste disposal. Unused or waste chemical material should be disposed of through a licensed professional waste disposal service, in accordance with all federal, state, and local regulations.[3][8] Never pour chemical waste down the sink.[10]
By adhering to these rigorous PPE and handling protocols, you build a foundation of safety that protects not only yourself but also your colleagues and your research. This commitment to safety is the hallmark of a trustworthy and expert scientific practice.
References
-
Laboratory Safety Guidance - OSHA . Source: Occupational Safety and Health Administration. [Link]
-
Health and Safety Compliance for the Research Laboratory . Source: Lab Manager. [Link]
-
Laboratory Safety and Chemical Hygiene Plan . Source: Northwestern University. [Link]
-
Safety Data Sheet: Azetidine . Source: Chemos GmbH & Co.KG. [Link]
-
Chemistry Lab Safety Rules . Source: PozeSCAF. [Link]
-
Chemical Safety Guide, 5th Ed . Source: National Institutes of Health. [Link]
-
Personal Protective Equipment Requirements for Laboratories . Source: University of California, Santa Barbara - Environmental Health and Safety. [Link]
-
SAFETY DATA SHEET - SINTOLUBE . Source: AEB Group. [Link]
-
Personal protective equipment for preventing highly infectious diseases due to exposure to contaminated body fluids in healthcare staff . Source: National Center for Biotechnology Information. [Link]
-
Personal Protective Equipment (PPE) – Biorisk Management . Source: Biorisk Management. [Link]
-
Chapter 10: Personal Protective Equipment for Biohazards . Source: University of Nevada, Reno - Environmental Health & Safety. [Link]
-
Personal Protective Equipment (PPE) 101 . Source: Centers for Disease Control and Prevention. [Link]
-
Standard Operating Procedure Safe Handling of Azido Compounds . Source: Stevens Institute of Technology - Department of Chemistry and Chemical Biology. [Link]
-
Toxicology Mnemonic Challenge . Source: LITFL. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. chemscene.com [chemscene.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. Health and Safety Compliance for the Research Laboratory | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 10. pozescaf.com [pozescaf.com]
- 11. osha.gov [osha.gov]
- 12. cdc.gov [cdc.gov]
- 13. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
